
3-iodo-5-phenyl-1H-indole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-5-phenyl-1H-indole-7-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a privileged scaffold in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-phenyl-1H-indole-7-carboxamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The iodination of the indole ring can be achieved using iodine or iodinating reagents such as N-iodosuccinimide (NIS) under mild conditions . The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of indole derivatives often employs scalable and cost-effective methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield . Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-iodo-5-phenyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Iodination: N-iodosuccinimide (NIS) in acetonitrile.
Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-iodo-5-phenyl-1H-indole-7-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Indole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-iodo-5-phenyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity . For example, it can inhibit protein kinases by binding to their active sites, thereby affecting signal transduction pathways . The iodine atom may enhance the compound’s binding affinity and selectivity towards certain targets .
Vergleich Mit ähnlichen Verbindungen
3-iodo-5-phenyl-1H-indole-7-carboxamide can be compared with other indole derivatives such as:
5-fluoro-3-phenyl-1H-indole-2-carboxamide: Known for its antiviral activity.
6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Studied for its anticancer properties.
1H-indole-5-carboxamide: Used in the preparation of protein kinase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C15H11IN2O |
|---|---|
Molekulargewicht |
362.16 g/mol |
IUPAC-Name |
3-iodo-5-phenyl-1H-indole-7-carboxamide |
InChI |
InChI=1S/C15H11IN2O/c16-13-8-18-14-11(13)6-10(7-12(14)15(17)19)9-4-2-1-3-5-9/h1-8,18H,(H2,17,19) |
InChI-Schlüssel |
DPDMIRFWZXGGAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=C2)C(=O)N)NC=C3I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate](/img/structure/B13892653.png)
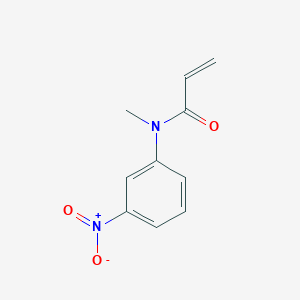
![4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid](/img/structure/B13892665.png)
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13892679.png)
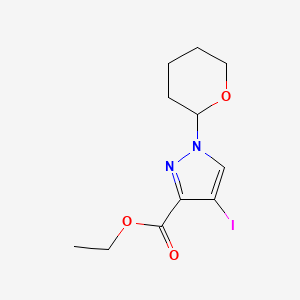
![1-Pyridin-3-yl-3-[(3-pyrimidin-2-ylphenyl)methyl]pyridazin-4-one](/img/structure/B13892695.png)
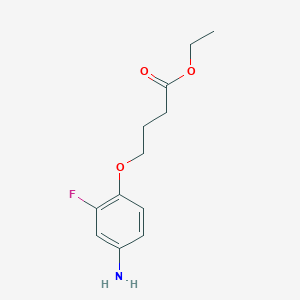


![Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13892722.png)
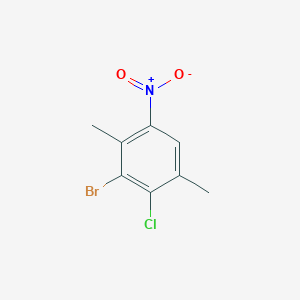
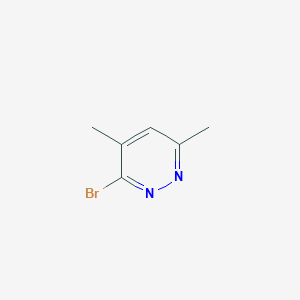
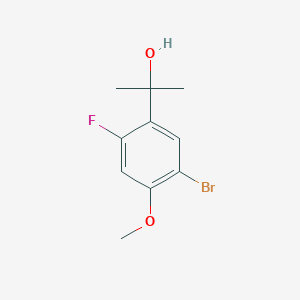
![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)
